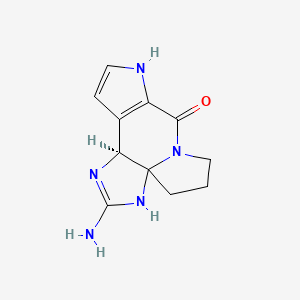

Isophakellin

Description

Structure

3D Structure

Properties

CAS No. |

104758-95-4 |

|---|---|

Molecular Formula |

C18H30O4 |

Origin of Product |

United States |

Occurrence and Isolation from Marine Organisms

Identification of Marine Sponge Genera as Primary Bioproducers

Several genera of marine sponges have been identified as primary producers of isophakellin and related bromopyrrole alkaloids. Prominent among these are sponges belonging to the genera Axinella and Agelas. researchgate.net These genera are well-known for their rich chemical diversity, particularly in producing nitrogen-containing compounds like alkaloids. While Agelas is particularly recognized for bromopyrrole alkaloids, other genera within the phylum Porifera (sponges) also contribute to the diversity of these compounds. awi.dewikipedia.org

Specific Marine Sponge Species Associated with this compound Production

Research has pinpointed specific species within these genera that are known to yield this compound. Agelas species, particularly a Caribbean specimen of Agelas sp., have been shown to contain monobromothis compound and dibromothis compound (B34506). awi.de Another species, Siliquariaspongia mirabilis, has also been identified as a source of isophakellins. ibb.waw.pl Dibromothis compound was previously isolated from Acanthella carteri. awi.de The continued investigation of various Agelas species from different geographical locations has led to the discovery of this compound and its derivatives. escholarship.org

Here is a table summarizing some of the marine sponge species associated with this compound production:

| Sponge Genus | Sponge Species | This compound Compound(s) Reported | Source |

| Agelas | Agelas sp. (Caribbean) | Monobromothis compound, Dibromothis compound | awi.de |

| Siliquariaspongia | Siliquariaspongia mirabilis | Isophakellins | ibb.waw.pl |

| Acanthella | Acanthella carteri | Dibromothis compound | awi.de |

Methodological Advancements in this compound Isolation (e.g., Bioactivity-Guided Fractionation, Chromatographic Techniques)

The isolation of this compound from marine sponges typically involves a series of extraction and purification steps utilizing various chromatographic techniques. Initial extraction often involves macerating the sponge tissue in organic solvents such as methanol (B129727) or a mixture of dichloromethane/methanol. awi.demdpi.com This crude extract contains a complex mixture of compounds.

To isolate this compound, researchers employ techniques like partitioning between immiscible solvents (e.g., methanol and n-hexane, or n-butanol and water) to separate compounds based on their polarity. awi.denih.gov The resulting fractions are then subjected to various chromatographic methods.

Chromatographic techniques are essential for separating the target compound from other components in the complex sponge extract. Common methods include column chromatography, often using stationary phases like silica (B1680970) gel or Sephadex LH-20 (gel permeation chromatography). awi.denih.govedubirdie.com Reversed-phase high-performance liquid chromatography (HPLC) or medium pressure liquid chromatography (MPLC) are frequently used for further purification to obtain pure this compound and its derivatives. awi.demdpi.comnih.gov These techniques separate compounds based on their differential affinities between a stationary phase and a mobile phase. unite.itccamp.res.in

In some cases, bioactivity-guided fractionation is employed, where fractions are tested for a specific biological activity, and the active fractions are further purified. semanticscholar.orgresearchgate.netmdpi.com While the provided sources mention bioassay-guided fractionation in the context of isolating bioactive compounds from marine sponges and plants, its specific application directly for isolating this compound for structural studies is implied by the general workflow of natural product isolation from marine organisms. nih.govsemanticscholar.orgawi.de Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial analytical techniques used to monitor the isolation process and elucidate the structure of the isolated compounds, including this compound. awi.denih.govacs.orgnih.gov

Detailed research findings highlight the effectiveness of these methods. For instance, one study on a Caribbean Agelas sp. involved exhaustive extraction, partitioning, gel permeation chromatography on Sephadex LH-20, and final purification by preparative RP18 HPLC to isolate monobromothis compound and dibromothis compound. awi.de Another study utilizing Petrosia (Strongylophora) sp. employed methanol extraction, followed by reversed-phase MPLC with a gradient elution to prefractionate the extract before further purification. mdpi.com

Structural Characterization and Elucidation Studies

Advanced Spectroscopic and Spectrometric Methodologies in Structure Determination

A range of advanced techniques has been employed to determine the structure of Isophakellin, including various forms of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), chiroptical methods, and X-ray crystallography. nih.govacs.orgnih.govresearchgate.netunipi.itfilab.fracoreconsumiveis.com.brresearchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone in the structure elucidation of complex natural products like this compound, providing information on the connectivity and environment of atoms within the molecule. nih.govacs.orgresearchgate.netunipi.itfilab.fracoreconsumiveis.com.brresearchgate.netmdpi.com

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Standard 1D NMR experiments, such as ¹H and ¹³C NMR, provide initial information on the types of protons and carbons present and their chemical shifts. core.ac.ukemerypharma.com To establish connectivity and spatial relationships, various 2D NMR techniques are indispensable. COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other through typically two or three bonds. emerypharma.comprinceton.edu HSQC (Heteronuclear Single Quantum Correlation) establishes one-bond correlations between protons and carbons, allowing for the assignment of carbons directly attached to protons. emerypharma.comprinceton.edugithub.io HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful for revealing long-range correlations, typically over two to three bonds, between protons and carbons, which helps in piecing together the molecular skeleton, including the positions of quaternary carbons. emerypharma.comprinceton.edugithub.io NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about spatial proximity between protons, regardless of direct bonding, which is vital for determining the relative stereochemistry of the molecule. princeton.edu These techniques, applied in concert, have been fundamental in resolving the complex planar structure of this compound and its derivatives. nih.govcore.ac.uk

Specialized NMR Approaches (e.g., ¹⁵N NMR, ADEQUATE NMR)

For nitrogen-containing compounds like this compound, which contains pyrrole (B145914) and imidazole (B134444) rings, specialized NMR techniques such as ¹⁵N NMR are highly valuable. nih.govacs.orgresearchgate.net Although ¹⁵N NMR is less sensitive than ¹H or ¹³C NMR due to the low natural abundance of the ¹⁵N isotope and its lower gyromagnetic ratio, it can provide crucial information about the nitrogen atoms' environments and connectivity. magritek.comhuji.ac.il Techniques like ¹H-¹⁵N HMBC can enhance sensitivity and reveal correlations between protons and nitrogen atoms. researchgate.netmagritek.comrsc.org

ADEQUATE (Adequate Sensitivity Double Quantum Transfer Experiment) NMR, particularly 1,1- and 1,n-ADEQUATE, are specialized techniques that provide direct information about carbon-carbon connectivity. nih.govacs.orgresearchgate.netrsc.org The 1,1-ADEQUATE experiment identifies carbons directly bonded to a protonated carbon, while 1,n-ADEQUATE reveals correlations between carbons separated by multiple bonds, often complementing HMBC data and aiding in the confirmation of the carbon skeleton, especially in samples with limited amounts. researchgate.netrsc.org These methods have been specifically emphasized in the structure elucidation of phakellins and isophakellins. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular mass of a compound, which in turn allows for the precise determination of its elemental composition. filab.frresearchgate.netmeasurlabs.comresearchgate.net HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, offer high resolving power, enabling the differentiation of ions with very close masses but different elemental compositions. filab.frresearchgate.net This accurate mass measurement is essential for confirming the molecular formula derived from other spectroscopic data and for identifying unknown compounds. researchgate.netmeasurlabs.comresearchgate.netucr.eduresearchgate.net

Chiroptical Methods for Absolute Configuration (e.g., Electronic Circular Dichroism (ECD))

Chiroptical methods are employed to determine the absolute configuration of chiral molecules like this compound. Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. unipi.itacoreconsumiveis.com.brmdpi.commdpi.com By comparing experimental ECD spectra with theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be assigned. unipi.itacoreconsumiveis.com.brmdpi.commdpi.comfrontiersin.org This approach, often combined with computational methods like Density Functional Theory (DFT) calculations, is a powerful technique for establishing the three-dimensional structure of chiral natural products. unipi.itacoreconsumiveis.com.brmdpi.commdpi.comfrontiersin.org

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography is considered the most definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. unipi.itmdpi.comnih.govwikipedia.orgcrelux.comazolifesciences.comamazon.com By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, crystallographers can generate an electron density map from which the positions of atoms and their connectivity can be determined with high accuracy. nih.govwikipedia.orgazolifesciences.com While obtaining suitable crystals can sometimes be a challenge, X-ray crystallography provides unambiguous confirmation of both the planar structure and the absolute configuration of a molecule. unipi.itnih.govwikipedia.orgazolifesciences.com

This compound is a tetracyclic pyrrole-imidazole alkaloid, a class of natural products primarily isolated from marine sponges, particularly those belonging to the genus Phakellia and Stylissa. researchgate.netacs.orgresearchgate.net These alkaloids are characterized by their unique structural scaffolds containing both pyrrole and imidazole rings. ctdbase.org this compound and its related compounds have attracted scientific interest due to their complex structures and potential biological activities.

The structural elucidation of this compound has relied heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netresearchgate.net Early studies and more recent comprehensive reviews highlight the challenges and advancements in determining the precise atomic connectivity and spatial arrangement of atoms in these complex molecules. researchgate.netacs.org High-resolution mass spectrometry (HRESIMS) is crucial for determining the molecular formula, while various 1D and 2D NMR experiments, such as 1H-1H COSY, HSQC, and HMBC, are essential for assigning signals and establishing connectivity between atoms. researchgate.net Advanced NMR techniques, including ADEQUATE pulse sequences, have been particularly useful in overcoming challenges associated with overlapping signals and low hydrogen-to-carbon ratios in these alkaloids, enabling the differentiation of two- and three-bond correlations in HMBC spectra. researchgate.netacs.orgrsc.org X-ray crystallographic analysis has also played a significant role in confirming the structures of some brominated pyrrole alkaloids, including dibromothis compound (B34506). researchgate.net

Isomeric Relationships with Related Pyrrole-Imidazole Alkaloids (e.g., Phakellins)

This compound belongs to a family of pyrrole-imidazole alkaloids that exhibit various isomeric relationships. researchgate.netacs.org These relationships can include constitutional isomerism (different connectivity) and stereoisomerism (same connectivity but different spatial arrangement). quimicaorganica.orgyoutube.com Phakellins and isophakellins are described as tetracyclic pyrrole-imidazole alkaloids that are isomerically related. researchgate.netacs.org Other related compounds in this class include oroidin (B1234803), ageliferin (B1246841), sceptrin (B1680891), hymenin, and palau'amine, many of which are believed to be biosynthetically derived from a common precursor, likely oroidin. wikipedia.orgwikipedia.orgwikipedia.orgguidechem.comnih.govnih.govnih.govidrblab.netidrblab.net The structural variations among these alkaloids, such as the presence or absence of bromine atoms, different ring systems, and variations in the oxidation state, contribute to their diverse isomeric forms. For instance, dibromothis compound has been isolated alongside ageliferin and N-methyldibromothis compound from Stylissa caribica. awi.de The structural differences between isomers like phakellins and isophakellins arise from the different ways the pyrrole and imidazole units are connected and cyclized to form the tetracyclic core. researchgate.netacs.org

Stereochemical Assignments and Conformational Analysis

Determining the stereochemistry of this compound and related alkaloids is a critical aspect of their structural characterization. Stereochemistry deals with the three-dimensional arrangement of atoms in a molecule, and even small differences in stereochemistry can lead to significant differences in biological activity. quimicaorganica.org Techniques such as analysis of coupling constants from NMR spectra, particularly 1JCH couplings, and comparison of experimental and computed NMR chemical shifts using quantum chemical calculations have been employed to assign relative and absolute configurations. researchgate.netibb.waw.pl Methods like the DP4 and DP4+ probabilities aid in verifying proposed structures and their stereochemistry. researchgate.net Conformational analysis, the study of the different spatial arrangements a molecule can adopt due to rotation around single bonds, is also important for understanding the preferred shapes of this compound isomers in solution and how these conformations might influence their interactions with biological targets. quimicaorganica.orglibretexts.orgnih.gov While specific detailed conformational analysis data for this compound itself were not extensively found in the provided snippets, the general principles of conformational analysis are applicable to this class of flexible molecules. libretexts.orgnih.gov Studies on related complex molecules like palau'amine have also involved examining stereochemical relationships and conformational changes. scribd.com

Table of Related Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not readily available in search results focused on structure |

| Phakellin | Not readily available in search results focused on structure |

| Palau'amine | 71308253 nih.gov |

| Oroidin | 6312649 nih.gov |

| Hymenin | 10499 nih.gov (Note: This CID appears to be for a different class of compound based on the formula C15H18O4. Another entry for (+/-)-Hymenin with formula C11H11Br2N5O is CID 9930243 nih.govsarchemlabs.com, which aligns better with pyrrole-imidazole alkaloids.) |

| Ageliferin | 11169518 nih.gov |

| Sceptrin | 157394 wikipedia.org |

| Dibromothis compound | Included under (+/-)-Hymenin CID 9930243 synonyms nih.gov |

| N-Methyldibromothis compound | Not readily available in search results focused on structure |

This compound is a fascinating tetracyclic alkaloid belonging to the diverse class of pyrrole-imidazole natural products. Primarily isolated from marine sponges, particularly those within the genera Phakellia and Stylissa, this compound and its structural relatives have garnered scientific attention due to their intricate architectures and potential biological relevance. researchgate.netacs.orgresearchgate.net These compounds are defined by the presence of both pyrrole and imidazole ring systems within their molecular frameworks. ctdbase.org The study of this compound contributes to the broader understanding of marine natural products chemistry and the biosynthesis of complex nitrogen-containing compounds.

The determination of this compound's structure has been a notable effort in natural product chemistry, relying significantly on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Mass Spectrometry (MS), forms the bedrock of these studies. researchgate.netresearchgate.net Researchers have utilized high-resolution mass spectrometry (HRESIMS) to precisely determine the molecular formula of this compound and its derivatives. researchgate.net

Detailed 1D and 2D NMR experiments, such as 1H-1H COSY, HSQC, and HMBC, are fundamental for assigning spectroscopic signals and mapping the connectivity between atoms within the molecule. researchgate.net Addressing the complexities posed by the structures of phakellins and isophakellins, including their low hydrogen-to-carbon ratios, has necessitated the application of specialized NMR methods like ADEQUATE pulse sequences. researchgate.netacs.orgrsc.org These advanced techniques are particularly valuable for distinguishing between two- and three-bond correlations in HMBC spectra, which is crucial for unambiguously establishing the molecular constitution. rsc.org In some instances, X-ray crystallography has provided definitive confirmation of the solid-state structures for certain brominated pyrrole alkaloids, offering a complementary approach to spectroscopic analysis. researchgate.net

Isomeric Relationships with Related Pyrrole-Imidazole Alkaloids (e.g., Phakellins)

This compound exists within a family of marine pyrrole-imidazole alkaloids that display various forms of isomerism. researchgate.netacs.org These relationships encompass constitutional isomerism, where compounds share the same molecular formula but differ in their atomic connectivity, and stereoisomerism, where the connectivity is the same but the spatial arrangement of atoms differs. quimicaorganica.orgyoutube.com Phakellins and isophakellins are recognized as tetracyclic alkaloids that are isomeric to one another, highlighting variations in how their constituent pyrrole and imidazole units are assembled and cyclized. researchgate.netacs.org

Other structurally related alkaloids in this class include oroidin, ageliferin, sceptrin, hymenin, and palau'amine. wikipedia.orgwikipedia.orgwikipedia.orgguidechem.comnih.govnih.govnih.govidrblab.netidrblab.net Many of these compounds are thought to originate from a common biosynthetic precursor, often proposed to be oroidin. wikipedia.org The diversity within this alkaloid family arises from structural modifications such as variations in bromination patterns, the formation of different ring systems, and differences in oxidation states. For example, dibromothis compound has been found alongside ageliferin and N-methyldibromothis compound in the sponge Stylissa caribica. awi.de The isomeric distinctions between compounds like phakellins and isophakellins stem from the specific modes of cyclization and connection between the pyrrole and imidazole moieties during their biosynthesis, leading to distinct tetracyclic frameworks. researchgate.netacs.org

Stereochemical Assignments and Conformational Analysis

Assigning the correct stereochemistry is a fundamental step in the complete structural characterization of this compound and its related alkaloids. Stereochemistry, the study of the three-dimensional arrangement of atoms, is particularly important for natural products, as even subtle differences in spatial orientation can significantly impact their biological properties. quimicaorganica.org Techniques such as the analysis of NMR coupling constants, including 1JCH couplings, are employed to deduce the relative and absolute configurations of chiral centers within these molecules. researchgate.netibb.waw.pl Comparing experimental NMR chemical shifts with values computed through quantum chemical calculations, often aided by statistical methods like DP4 and DP4+ probabilities, provides further support for stereochemical assignments. researchgate.net

Conformational analysis, which investigates the various spatial arrangements a molecule can adopt through rotation around single bonds, is also relevant to understanding the behavior of this compound isomers. quimicaorganica.orglibretexts.orgnih.gov While detailed conformational studies specifically on this compound were not prominently featured in the provided information, the principles of conformational analysis are applicable to understanding the preferred shapes and flexibility of this class of molecules in solution. libretexts.orgnih.gov Studies on related complex marine alkaloids, such as palau'amine, have included investigations into their stereochemical relationships and conformational dynamics. scribd.com

Biosynthetic Investigations and Proposed Pathways

Identification of Biosynthetic Precursors (e.g., Proline, Lysine (B10760008), Oroidin)

Current research indicates that the biosynthesis of pyrrole-imidazole alkaloids, including isophakellin, originates from specific amino acids: proline and lysine. mdpi.comnih.govmdpi-res.com These amino acids are believed to be the early precursors to the key intermediate, oroidin (B1234803). mdpi.comnih.gov Oroidin is considered a central biogenetic precursor for a large number of PIAs. researchgate.netnih.govsemanticscholar.orgnih.gov Tracer experiments using radiolabeled precursors have provided convergent data supporting the derivation of the pyrrolyl moiety in oroidin from proline. nih.gov Lysine is proposed as the precursor for the 2-aminoimidazole moiety of oroidin. nih.gov

Proposed Enzymatic Steps and Biotransformations (e.g., Electrocyclizations, Reductions)

While the precise enzymatic machinery involved in the biosynthesis of this compound is not fully characterized, proposed pathways involve a series of enzymatic steps and biotransformations starting from the precursors. The conversion of proline and lysine to oroidin involves several steps, including the formation of the pyrrole (B145914) ring, the aminoimidazole moiety, and their coupling via a propenyl chain. nih.gov

Following the formation of oroidin, the biosynthesis of more complex cyclic PIAs like this compound is thought to involve cyclization events. One proposed mechanism for the formation of related tetracyclic products from dihydrooroidin involves initial oxidation followed by nucleophilic attack and subsequent bond formation. thieme-connect.com Electrocyclizations and reduction steps have been proposed in the biosynthesis of other related alkaloids, such as sceptrin (B1680891), which is also derived from a nagelamide intermediate. researchgate.net Haloperoxidases are inferred to play a role in the introduction of halogen atoms, such as bromine, onto the electron-rich pyrrole nucleus, a common feature in many PIAs including some this compound derivatives. semanticscholar.org

Biogenetic Relationships within the Pyrrole-Imidazole Alkaloid Family

This compound belongs to the diverse family of pyrrole-imidazole alkaloids, which share a common biosynthetic origin from proline and lysine, converging at the intermediate oroidin. mdpi.comnih.govmdpi-res.comnih.gov Oroidin is considered a key biogenetic precursor from which numerous other PIAs are derived through various cyclization and modification reactions. researchgate.netnih.govsemanticscholar.orgnih.gov The structural diversity within the PIA family arises from different cyclization patterns and further modifications of the oroidin scaffold. mdpi-res.comnih.gov this compound and phakellin represent isomeric analogues that are thought to be derived from oroidin or dihydrooroidin through distinct cyclization pathways. thieme-connect.comznaturforsch.com Other related PIA skeletons derived from oroidin include the spongiacidin and ugibohlin (B1246628) types. mdpi-res.comresearchgate.net

Considerations of Isolation Artifacts versus True Natural Products

The possibility of some isolated pyrrole-imidazole alkaloids being artifacts formed during the isolation process rather than true natural products is a significant consideration in this field. For instance, ugibohlins, which have been co-isolated with isophakellins, have been suggested to be artifacts of isolation. researchgate.netnih.gov Research indicates that the cyclic guanidine (B92328) ring of dibromothis compound (B34506) can undergo ring cleavage under acidic conditions, such as those used in some chromatographic purification methods (e.g., using trifluoroacetic acid in RP-HPLC), leading to the formation of the ugibohlin framework. nih.gov This suggests that some reported ugibohlins may not be naturally occurring metabolites but rather degradation products of the corresponding isophakellins. researchgate.netnih.gov Careful consideration of isolation techniques and potential chemical transformations is therefore crucial when characterizing new compounds from marine sponges.

Chemical Synthesis and Analog Development

Total Synthesis Strategies for Isophakellin and Key Analogues

Total synthesis endeavors for this compound and related pyrrole-imidazole alkaloids have faced considerable challenges, leading to the development of diverse strategies over time.

Early Synthetic Endeavors and Methodological Challenges

Early synthetic approaches to pyrrole-imidazole alkaloids, including those targeting the this compound scaffold, were often challenged by the complex polycyclic nature and the presence of multiple nitrogen centers and stereogenic centers. The precise atomic structure of compounds like palau'amine, a related highly complex molecule with nine nitrogen atoms, was only pinned down in 2007, highlighting the structural elucidation challenges that often precede synthesis wikipedia.org. Early efforts towards the synthesis of palau'amine, for instance, were directed at a misassigned structure, featuring a cis- rather than trans-5/5 ring fusion, due to the higher stability of the cis-configured system wikipedia.org. This underscores the potential for structural misassignments to pose significant hurdles in early synthetic studies.

Advanced Reaction Methodologies Employed (e.g., [3+2] Cycloaddition, Intramolecular Vilsmeier-Haack Reaction, Oxidative Cyclization)

Several advanced reaction methodologies have been instrumental in the total synthesis of this compound and its analogues.

[3+2] Cycloaddition: This type of cycloaddition has been utilized to construct key cyclic systems within the this compound scaffold. A net [3+2] cycloaddition was employed in the synthesis of (±)-N-methyldibromothis compound to form the cyclic guanidine (B92328) ring nih.gov. This reaction involved the use of a 2-amido-1,3-diaminoallyl cation as a 1,3-dipole generated under oxidative conditions nih.gov.

Intramolecular Vilsmeier-Haack Reaction: The intramolecular Vilsmeier-Haack reaction has been used to synthesize the tricyclic core skeleton of this compound, ugibohlin (B1246628), and styloguanidine. This reaction facilitates the chemoselective C-C bond formation between the pyrrole (B145914) C3 and proline C5 of N-[(pyrrol-2-yl)carbonyl]prolinamides, enabling the construction of the B-ring without the need for protecting the pyrrole nitrogen nih.govresearchgate.net. The Vilsmeier-Haack reaction is a versatile tool in organic synthesis, particularly for the formylation of electron-rich arenes and the construction of heterocyclic compounds organic-chemistry.orgijpcbs.com.

Oxidative Cyclization: Oxidative cyclization strategies have been applied in the synthesis of phakellin family members, which are related to this compound and derived from oroidin (B1234803). Pummerer chemistry has been shown to trigger the oxidative cyclization of dihydrooroidin derivatives, providing access to compounds like dibromophakellin, dibromophakellstatin, and dibromoagelaspongin researchgate.netresearchgate.net. Oxidative cyclization can be a powerful method for forming cyclic structures, including the tethered triazaspirocyclic systems found in some marine natural products researchgate.net.

Synthesis of Tricyclic Core Skeletons as Advanced Intermediates

The synthesis of the tricyclic core skeleton is a crucial step in the total synthesis of this compound and related compounds. This core structure, common to ugibohlin, this compound, and styloguanidine, has been synthesized using methods such as the intramolecular Vilsmeier-Haack reaction nih.govresearchgate.net. This reaction allows for the formation of the central ring system through a chemoselective C-C bond formation nih.gov. The preparation of such tricyclic intermediates is essential for building the complete polycyclic framework of this compound.

Methodologies for Structural Diversification of the this compound Scaffold

Methodologies for structural diversification of the this compound scaffold are important for exploring the structure-activity relationships of this class of compounds and for developing new analogues with potentially improved properties. While specific detailed methodologies for this compound scaffold diversification were not extensively detailed in the provided search results, the broader concept of scaffold hopping and structural modification is a common strategy in drug discovery and synthetic chemistry nih.govnih.gov. This involves modifying the central core structure of a molecule to generate novel chemotypes nih.gov. Techniques like heterocycle replacements, ring opening or closure, and the introduction of various substituents can be applied to diversify a scaffold nih.gov.

Preparation of this compound Derivatives and Analogues for Research Applications

The preparation of this compound derivatives and analogues is undertaken to investigate their biological activities and potential research applications. Synthetic routes are developed to access these modified structures. For example, the total synthesis of (±)-N-methyldibromothis compound, a member of the monomeric pyrrole–aminoimidazole alkaloid family, provides access to this specific analogue for research purposes nih.gov. The synthesis of various derivatives and analogues is a standard practice in medicinal chemistry and natural product research to explore the impact of structural changes on biological activity mdpi.commdpi.com.

Mechanistic Studies of Biological Activities

Investigations of Molecular and Cellular Interactions

Detailed investigations into the precise molecular and cellular interactions of Isophakellin are not well-documented in available research. While its bioactivities are acknowledged, the specific pathways and molecular targets remain largely uncharacterized.

Research into Antifeedant Mechanisms in Ecological Contexts

The role of this compound as an antifeedant in marine ecological contexts has not been the subject of detailed mechanistic studies. The specific receptors or signaling pathways in predators that this compound might target to exert a feeding deterrent effect are currently unknown.

Exploration of Antimicrobial and Biofilm Inhibition Pathways

While some marine alkaloids have shown antimicrobial properties, specific studies detailing the antimicrobial and biofilm inhibition pathways of this compound are lacking. The mechanisms by which it might disrupt bacterial cell integrity, inhibit essential enzymes, or interfere with quorum sensing and biofilm formation have not been elucidated.

Analysis of Immunosuppressive Modulations at the Cellular Level

There is a notable absence of research into the immunosuppressive effects of this compound at the cellular level. Consequently, its potential interactions with immune cells, such as T-cells or macrophages, and its effects on cytokine production or signaling cascades are not understood.

Investigation of Potential Antitumor Mechanisms and Cellular Targets

The potential antitumor activities of this compound have been suggested, but the underlying mechanisms and specific cellular targets have not been identified. Research into its effects on key cancer-related pathways, such as apoptosis, cell cycle regulation, or angiogenesis, is not available.

Identification of Specific Enzymatic Targets (e.g., Aldose Reductase, CDK4)

There is no specific evidence in the available literature to suggest that this compound is an inhibitor of aldose reductase or Cyclin-Dependent Kinase 4 (CDK4). Mechanistic studies identifying and characterizing its interaction with these or any other specific enzymatic targets are absent.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Comprehensive Structure-Activity Relationship (SAR) studies for this compound and its analogues are not publicly available. Such studies are crucial for understanding how the chemical structure of this compound contributes to its biological activity and for the rational design of more potent and selective analogues. Without this data, the key structural features responsible for its reported activities cannot be determined.

Identification of Key Pharmacophores and Structural Motifs Governing Bioactivity

There is currently no available research that identifies the key pharmacophores and structural motifs of this compound responsible for any specific biological activity.

Application of Quantitative Structure-Activity Relationship (QSAR) Approaches

There are no published studies that apply Quantitative Structure-Activity Relationship (QSAR) approaches to this compound or its derivatives.

Future Research Directions and Academic Prospects

Advancements in Complete Biosynthetic Pathway Elucidation

The biosynthesis of pyrrole-imidazole alkaloids, including isophakellin, is a complex process that is not yet fully understood. These compounds are characteristic secondary metabolites of marine sponges from genera such as Axinella, Agelas, and Stylissa. While it is widely believed that symbiotic microorganisms within the sponge holobiont are responsible for the production of many marine natural products, there is growing evidence suggesting that the sponge itself may be involved in the biosynthesis of PIAs. acs.org

Future research will likely focus on a multi-omics approach, integrating genomics, transcriptomics, and metabolomics to identify the specific gene clusters and enzymatic pathways responsible for this compound synthesis. A significant breakthrough has been the identification of the nonproteinogenic amino acid homoarginine as a key branch point connecting the primary metabolite lysine (B10760008) to the biosynthesis of PIAs. nih.govacs.orgagarwallab.com By using a retrobiosynthetic guided approach to mine the metabolomes of PIA-producing sponges, researchers can identify potential intermediates in the biosynthetic pathway. nih.govacs.orgagarwallab.com

Key areas for future investigation include:

Identification of the producing organism: Determining whether this compound is synthesized by the sponge, its microbial symbionts, or through a collaborative effort.

Characterization of biosynthetic enzymes: Identifying and characterizing the specific enzymes involved in each step of the pathway, from precursor modification to the final cyclization events.

Regulatory mechanisms: Understanding how the biosynthesis of this compound is regulated within the sponge holobiont in response to environmental cues.

A deeper understanding of the biosynthetic pathway could pave the way for metabolic engineering and synthetic biology approaches to produce this compound and its analogues in a more sustainable and scalable manner.

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The complex, polycyclic structure of this compound presents a significant challenge for synthetic chemists. However, recent advancements have demonstrated the feasibility of its total synthesis. For instance, a concise total synthesis of (±)-N-methyldibromothis compound has been achieved, employing a net [3+2] cycloaddition to construct the cyclic guanidine (B92328) core. nih.gov This ring annulation utilizes a 2-amido-1,3-aminoallyl cation generated under oxidative conditions. nih.gov

The development of novel and efficient synthetic routes is crucial for several reasons:

Access to larger quantities: Synthesis can provide a reliable source of this compound for biological testing, overcoming the supply limitations of isolation from natural sources.

Analogue synthesis: The ability to synthesize the core scaffold allows for the creation of a diverse library of analogues with modified functionalities. This is essential for structure-activity relationship (SAR) studies to identify more potent and selective compounds.

Confirmation of structure and stereochemistry: Total synthesis provides unambiguous proof of the structure and absolute stereochemistry of the natural product.

Future synthetic efforts will likely focus on developing more convergent and stereoselective strategies to access the this compound core. The exploration of new catalytic methods and the application of computational chemistry to guide synthetic design will be instrumental in achieving these goals.

Deeper Understanding of this compound's Molecular Mechanisms of Action through Target Elucidation

While many pyrrole-imidazole alkaloids exhibit a range of biological activities, the specific molecular targets and mechanisms of action for this compound remain largely unexplored. Elucidating these mechanisms is a critical step in evaluating its therapeutic potential.

Future research in this area will necessitate a combination of approaches:

High-throughput screening: Screening this compound against a wide panel of biological targets, such as kinases, proteases, and receptors, to identify potential interactions.

Affinity-based methods: Utilizing techniques like affinity chromatography and chemical proteomics to isolate and identify the cellular binding partners of this compound.

Genetic and molecular biology techniques: Employing methods such as CRISPR-Cas9 screening and RNA interference to identify genes and pathways that are essential for this compound's biological activity.

Computational modeling: Using molecular docking and other computational tools to predict potential binding sites and interactions with target proteins.

Identifying the specific molecular targets of this compound will not only shed light on its mechanism of action but also provide valuable insights for the rational design of more potent and selective analogues.

Exploration of Ecological and Evolutionary Chemical Biology Roles in Marine Environments

This compound, as a secondary metabolite, likely plays a crucial role in the chemical ecology of the producing sponge. The rich chemical diversity of sponges is widely considered a form of chemical defense against predators, competitors, and fouling organisms. nih.govnih.gov Pyrrole-imidazole alkaloids, in particular, have been shown to act as feeding deterrents. nih.gov

Future research should aim to specifically investigate the ecological functions of this compound within its native marine environment. Key research questions include:

Anti-predator defense: Does this compound deter feeding by common sponge predators?

Antifouling activity: Does this compound prevent the settlement and growth of fouling organisms on the sponge's surface?

Allelopathic interactions: Is this compound involved in competitive interactions with other sessile organisms for space?

Symbiotic communication: Does this compound play a role in mediating the relationship between the sponge and its microbial symbionts?

By combining field-based ecological studies with laboratory-based bioassays, researchers can gain a comprehensive understanding of the evolutionary pressures that have shaped the production of this compound and its role in the marine ecosystem. This knowledge is not only fundamental to marine chemical ecology but can also provide insights into the discovery of new bioactive compounds with potential applications. nih.gov

Q & A

Q. What are the established methods for synthesizing Isophakellin, and how can researchers validate their purity and structural integrity?

Synthesis of this compound typically involves multi-step organic reactions, including cycloaddition and functional group transformations. Key validation steps include:

- Purity verification : Use HPLC with a high-resolution C18 column (≥95% purity threshold) and compare retention times with standards .

- Structural confirmation : Combine -NMR, -NMR, and HRMS to cross-validate molecular weight and functional groups. For novel derivatives, X-ray crystallography is recommended for unambiguous structural assignment .

- Reproducibility : Document reaction conditions (temperature, solvent, catalysts) in detail to enable replication, as per NIH guidelines for preclinical studies .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- NMR Spectroscopy : Focus on distinguishing aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 170–210 ppm in -NMR) to confirm the fused-ring system .

- Mass Spectrometry : Use HRMS to identify molecular ion peaks ([M+H]) and fragmentation patterns indicative of heterocyclic cleavage .

- IR Spectroscopy : Track C=O stretches (~1650–1750 cm) and N-H bends (~1500–1600 cm^{-1) for functional group validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

Contradictions often arise from variability in assay conditions or cell line specificity. Mitigation strategies include:

- Standardized Protocols : Adopt NIH preclinical guidelines for cytotoxicity assays (e.g., consistent cell passage numbers, serum concentrations) .

- Comparative Meta-Analysis : Use tools like PRISMA to systematically review literature, highlighting variables like IC measurement methods (MTT vs. ATP assays) .

- Mechanistic Studies : Pair phenotypic screening with target-based assays (e.g., enzyme inhibition or protein binding studies) to disentangle direct vs. indirect effects .

Q. What strategies are recommended for elucidating the biosynthetic pathway of this compound using genomic and metabolomic approaches?

- Genome Mining : Use antiSMASH or PRISM to identify biosynthetic gene clusters (BGCs) in producing organisms, focusing on polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) domains .

- Isotope-Labeling : Track -acetate incorporation via LC-MS/MS to map carbon flux through putative pathways .

- Heterologous Expression : Clone candidate BGCs into model hosts (e.g., Streptomyces coelicolor) and compare metabolite profiles using GNPS molecular networking .

Q. How should researchers design dose-response experiments to evaluate this compound’s therapeutic potential while minimizing off-target effects?

- Dose Range : Start with a 10-fold concentration series (e.g., 0.1–100 µM) based on prior IC data .

- Control Groups : Include vehicle controls and reference compounds (e.g., doxorubicin for cytotoxicity) to normalize batch effects .

- Multi-Omics Validation : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify pathways altered at subtoxic doses .

Data Analysis & Contradiction Management

Q. What statistical frameworks are suitable for analyzing this compound’s structure-activity relationship (SAR) data?

- Multivariate Analysis : Apply partial least squares regression (PLS-R) to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity .

- Machine Learning : Use Random Forest or SVM models trained on PubChem BioAssay data to predict novel derivatives’ efficacy .

- Outlier Detection : Employ Grubbs’ test or Rosner’s test to identify and exclude non-conforming data points in dose-response curves .

Q. How can conflicting crystallographic data on this compound’s binding mode be reconciled?

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess binding pocket flexibility and ligand pose stability .

- Consensus Docking : Compare results from AutoDock Vina, Glide, and GOLD to identify consensus binding orientations .

- Experimental Validation : Use site-directed mutagenesis on key residues (e.g., catalytic lysines) to test computational predictions .

Literature & Reproducibility

Q. What criteria should guide the selection of primary literature for benchmarking this compound research?

- Impact Metrics : Prioritize studies with ≥50 citations (Google Scholar) and validation in independent labs .

- Methodological Rigor : Favor papers detailing full experimental protocols (e.g., NMR parameters, cell culture conditions) as per Beilstein Journal guidelines .

- Temporal Relevance : Include ≥3 recent studies (2020–2025) to reflect current synthesis and bioactivity trends .

Q. How can researchers enhance the reproducibility of this compound-related experiments?

- Data Deposition : Share raw NMR, MS, and bioassay data via repositories like Zenodo or ChEMBL .

- Protocol Pre-registration : Use platforms like Protocols.io to document methods before experimentation .

- Collaborative Validation : Partner with independent labs to replicate key findings, as recommended by NIH preclinical standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.